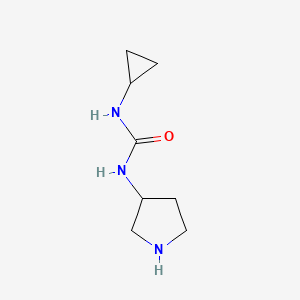
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea
Overview
Description
“3-Cyclopropyl-1-(pyrrolidin-3-yl)urea” is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclopropyl group, a pyrrolidin-3-yl group, and a urea group . The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule .Scientific Research Applications
Synthesis and Chemical Transformations
- 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea and related compounds have been studied for their chemical transformations and synthetic applications. For instance, cyclopropyl-tethered 3-alkynyl imines react with compounds containing polarized covalent bonds to yield polyfunctionalized pyrroles, demonstrating a method for the introduction of various functional groups to the pyrrole ring, alongside the incorporation of halogen, azide, or alkoxy/aryloxy groups into the ethyl side-chain. This provides insights into the synthesis of polysubstituted pyrroles through tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines, showcasing the compound's utility in synthesizing complex heterocyclic structures (Urbanaitė & Čikotienė, 2016).
Optical and Electronic Properties
- The study of electronic, optical, and nonlinear optical properties of related compounds, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, reveals significant insights. This derivative, through computational and experimental methods, showed promising applications in nonlinear optics due to its high second and third harmonic generation values, surpassing those of standard urea molecules. These findings highlight the potential of this compound analogs in optoelectronic device fabrication and their superior properties for applications in nonlinear optics (Shkir et al., 2018).
Molecular Recognition and Binding
- Research on acyclic molecules, including ureas, demonstrates their effectiveness as selective anion-binding agents. Studies focusing on the structural chemistry of isophthalamide anion complexes and bis-ureas, including those related to pyrrole groups, explore the potential of compounds like this compound in molecular recognition. These findings provide a basis for the development of new anion receptor systems and contribute to understanding the complex interactions at play in molecular recognition processes (Gale, 2006).
Catalytic and Enantioselective Reactions
- The catalytic and enantioselective synthesis of complex compounds, including pyrrolidines, is an area of significant interest. This compound related compounds have been explored for their roles in catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, a method highly regarded for the efficient construction of complex heterocycles. This research highlights the versatility of such compounds in synthetic chemistry, particularly in the development of methodologies for the synthesis of enantioenriched structures, thus contributing to advancements in the field of chiral chemistry (Narayan et al., 2014).
Safety and Hazards
Future Directions
The pyrrolidine ring, a key component of “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea”, is a versatile scaffold for novel biologically active compounds. It is expected that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-cyclopropyl-3-pyrrolidin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8(10-6-1-2-6)11-7-3-4-9-5-7/h6-7,9H,1-5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEXQHZFHRJYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


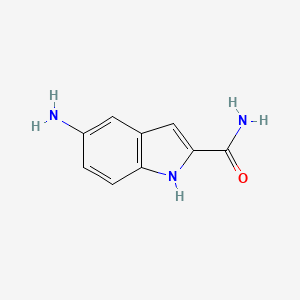
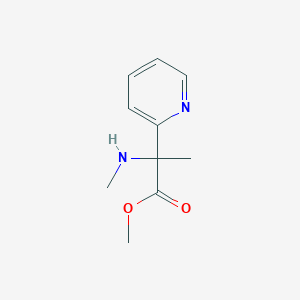
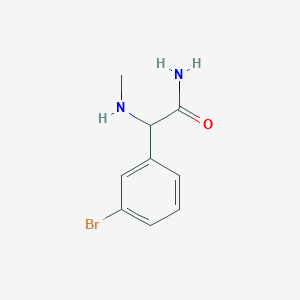

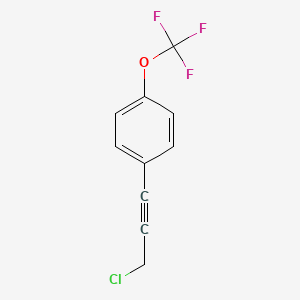
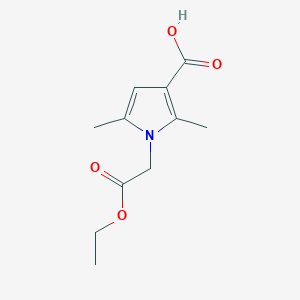
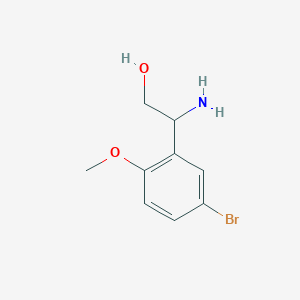
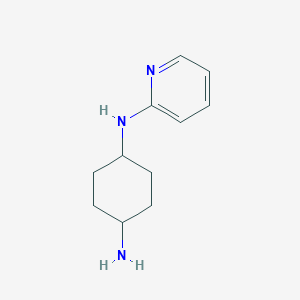

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)
![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
